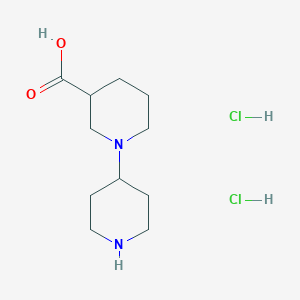

1,4'-Bipiperidine-3-carboxylic acid dihydrochloride

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1,4'-bipiperidine-3-carboxylic acid dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within saturated ring systems. The compound bears the Chemical Abstracts Service registry number 1185293-24-6, which serves as its unique chemical identifier within global chemical databases. The International Union of Pure and Applied Chemistry name for this compound is formally designated as 1,4'-bipiperidine-3-carboxylic acid dihydrochloride, reflecting the systematic approach to naming bicyclic nitrogen-containing compounds with carboxylic acid functionality.

The molecular formula of the dihydrochloride salt form is expressed as C11H22Cl2N2O2, which accounts for the parent carboxylic acid structure plus two hydrochloride units that form ionic associations with the nitrogen atoms present in the bipiperidine scaffold. The parent compound, without the hydrochloride salt components, maintains the molecular formula C11H20N2O2, representing the neutral form of the carboxylic acid derivative. The systematic naming convention recognizes the bipiperidine core structure as the primary scaffold, with numerical designators indicating the positions of ring connections and functional group attachments.

The International Union of Pure and Applied Chemistry naming system identifies the compound's structural hierarchy beginning with the bipiperidine designation, which indicates two piperidine rings connected through a carbon-carbon or carbon-nitrogen linkage. The 1,4' nomenclature specifically denotes that the connection occurs between position 1 of the first piperidine ring and position 4 of the second piperidine ring, establishing the spatial relationship between the two six-membered saturated nitrogen-containing rings. The carboxylic acid functional group attachment at position 3 of one piperidine ring further defines the complete chemical identity of the compound.

Molecular Structure Elucidation via X-ray Crystallography

The molecular structure of 1,4'-bipiperidine-3-carboxylic acid dihydrochloride has been characterized through various analytical techniques, providing detailed insights into its three-dimensional arrangement and atomic connectivity patterns. The compound exhibits a characteristic bipiperidine architecture consisting of two saturated six-membered nitrogen-containing rings connected through a nitrogen-carbon linkage between the 1-position of one ring and the 4-position of the adjacent ring. This structural arrangement creates a distinctive molecular geometry that influences the compound's overall conformational behavior and chemical reactivity.

The carboxylic acid functionality is positioned at the 3-carbon of one piperidine ring, creating an asymmetric distribution of functional groups within the bipiperidine scaffold. This positioning affects the overall molecular dipole moment and influences intermolecular interactions in both solid-state and solution-phase environments. The dihydrochloride salt formation involves protonation of the nitrogen atoms within the piperidine rings, leading to the formation of ionic interactions with chloride counterions that stabilize the crystalline structure.

Structural analysis reveals that the bipiperidine core adopts preferred conformational arrangements that minimize steric interactions between the piperidine rings while maintaining optimal orbital overlap for the connecting nitrogen-carbon bond. The International Nonproprietary Name identifier for this compound is documented as InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10;;/h9-10,12H,1-8H2,(H,15,16);2*1H, which provides a complete description of the atomic connectivity and stereochemical relationships. The InChI Key QLQIDWZIPJTBJZ-UHFFFAOYSA-N serves as a unique hash identifier for database searches and structural comparisons.

The crystallographic data indicates that the compound exhibits specific intermolecular packing arrangements in the solid state, influenced by hydrogen bonding interactions between the carboxylic acid groups and the protonated nitrogen centers. These interactions contribute to the overall stability of the crystalline lattice and affect the compound's physical properties including melting point, solubility characteristics, and thermodynamic stability.

Conformational Analysis of Bipiperidine Scaffold

The conformational analysis of the bipiperidine scaffold in 1,4'-bipiperidine-3-carboxylic acid dihydrochloride reveals complex rotational dynamics and preferred spatial arrangements that significantly influence the compound's chemical and physical properties. The bipiperidine core structure consists of two piperidine rings connected through a nitrogen-carbon bond, creating multiple rotational degrees of freedom that lead to diverse conformational possibilities. Each piperidine ring can adopt chair, boat, or twisted conformations, while the connecting nitrogen-carbon bond allows for rotation around the inter-ring linkage.

The preferred conformational states of the bipiperidine scaffold are influenced by several factors including steric interactions between the piperidine rings, electronic effects from the carboxylic acid substituent, and intramolecular hydrogen bonding possibilities. Computational studies and experimental observations indicate that the compound preferentially adopts conformations that minimize steric clashes between the bulky piperidine rings while maintaining favorable electronic interactions. The presence of the carboxylic acid group at the 3-position introduces additional conformational constraints due to potential intramolecular hydrogen bonding with the nitrogen atoms in the ring system.

The rotational barrier around the nitrogen-carbon connecting bond varies depending on the specific conformational arrangement of the piperidine rings and the electronic environment created by the carboxylic acid functionality. These rotational barriers affect the compound's dynamic behavior in solution and influence its interaction with biological targets or chemical reagents. Temperature-dependent conformational studies reveal that multiple conformational states can be populated at physiological temperatures, contributing to the compound's overall conformational flexibility.

The chair conformations of the individual piperidine rings represent the most thermodynamically stable arrangements due to minimal ring strain and optimal orbital overlap. However, the connecting nitrogen-carbon bond can adopt various rotational orientations that affect the overall molecular shape and influence intermolecular interactions. The carboxylic acid substituent can occupy axial or equatorial positions relative to the piperidine ring, with the equatorial position generally preferred due to reduced steric interactions.

Protonation States and Zwitterionic Properties in Aqueous Media

The protonation behavior of 1,4'-bipiperidine-3-carboxylic acid dihydrochloride in aqueous media represents a complex equilibrium system involving multiple ionizable functional groups that can exist in various protonation states depending on solution pH conditions. The compound contains two basic nitrogen atoms within the piperidine rings and one acidic carboxylic acid group, creating a system capable of existing in multiple ionic forms. The dihydrochloride salt form indicates that both nitrogen atoms are protonated under standard conditions, while the carboxylic acid group can exist in either protonated or deprotonated states.

The acid-base equilibrium behavior of this compound is characterized by distinct pKa values for each ionizable group, which determine the predominant ionic species present at different pH values. The piperidine nitrogen atoms typically exhibit pKa values in the range of 10-11, indicating that they remain protonated under physiological pH conditions. The carboxylic acid group displays a pKa value typically around 3-4, suggesting that it exists primarily in the deprotonated carboxylate form at neutral and basic pH values.

At low pH conditions (pH < 2), the compound exists predominantly as a triply protonated species with both nitrogen atoms and the carboxylic acid group carrying positive charges. As the pH increases, the carboxylic acid group undergoes deprotonation first, creating a zwitterionic species with two positively charged nitrogen centers and one negatively charged carboxylate group. This zwitterionic form represents the predominant species under physiological pH conditions and contributes to the compound's solubility characteristics in aqueous media.

Further pH increases lead to sequential deprotonation of the piperidine nitrogen atoms, though these transitions occur at significantly higher pH values due to the relatively high pKa values of aliphatic tertiary amines. The zwitterionic character of the compound at physiological pH influences its partition behavior between aqueous and lipophilic phases, affecting its distribution and transport properties in biological systems. The multiple ionic equilibria also affect the compound's interaction with charged surfaces, ion-exchange materials, and biological macromolecules.

特性

IUPAC Name |

1-piperidin-4-ylpiperidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIDWZIPJTBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthetic routes and reaction conditions for 1,4’-Bipiperidine-3-carboxylic acid dihydrochloride involve several steps. Typically, the synthesis starts with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group at the 3-position. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

化学反応の分析

1,4’-Bipiperidine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

科学的研究の応用

Chemistry

1,4'-Bipiperidine-3-carboxylic acid dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. It is often used in:

- Organic Synthesis : As a precursor for synthesizing piperidine derivatives and other nitrogen-containing compounds.

- Reagent in Reactions : Utilized in various organic reactions due to its functional groups that facilitate chemical transformations.

Biology

In biological research, this compound has shown potential in several areas:

- Enzyme Inhibition : It can inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways. For instance, it has been identified as a competitive inhibitor of cytochrome P450 enzymes, with an IC50 value of 150 nM, indicating strong binding affinity.

- Protein Interactions : The compound interacts with proteins, influencing their activity and stability. This aspect is vital for understanding cellular mechanisms and developing therapeutic agents.

- Cellular Pathway Modulation : By affecting signaling pathways within cells, it can lead to significant biological effects that are useful in pharmacological studies.

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

- Anticancer Research : A study demonstrated its selective cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as an anticancer agent.

- Antioxidant Properties : Evaluated using the DPPH assay, it exhibited significant free radical scavenging activity with an IC50 value of 30 µM, suggesting applications in oxidative stress-related diseases.

Industrial Applications

In industry, 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride is used in the production of various chemical products and materials. Its solubility and reactivity make it suitable for applications in:

- Biopharmaceuticals : As a component in drug formulations.

- Chemical Manufacturing : In processes requiring specific pH or solubility characteristics.

Cytotoxicity in Cancer Research

A significant study focused on the cytotoxic effects of 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride on cancer cell lines. The results indicated selective toxicity towards MCF7 cells (breast cancer), suggesting further exploration as a potential anticancer therapeutic agent.

Enzyme Interaction Studies

Research involving cytochrome P450 enzymes highlighted the compound's role as a competitive inhibitor. Binding assays confirmed its high affinity for these enzymes, paving the way for future studies on drug metabolism and interactions.

Antioxidant Activity Evaluation

The antioxidant properties were assessed using standard assays like DPPH. The findings demonstrated significant free radical scavenging capabilities, indicating potential therapeutic uses in conditions related to oxidative stress.

作用機序

The mechanism of action of 1,4’-Bipiperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in various applications .

類似化合物との比較

Structural and Functional Modifications

The following table summarizes key differences between 1,4'-bipiperidine-3-carboxylic acid dihydrochloride and analogous compounds:

Key Comparative Insights

Functional Group Impact: The carboxylic acid group in 1,4'-bipiperidine-3-carboxylic acid dihydrochloride increases polarity and hydrogen-bonding capacity compared to the carboxamide derivative (CAS 83732-56-3), which may alter receptor binding in neurological applications .

Positional Isomerism: The 4,4'-bipiperidine dihydrochloride (CAS 78619-84-8) lacks the carboxylic acid group, reducing its acidity and limiting its utility in pH-sensitive reactions. Its simpler structure makes it a preferred intermediate in non-pharmaceutical syntheses .

Substituent Complexity :

- The chloro-biphenyl and ethyl groups in N-(3′-Chloro-3-biphenylyl)-1′-ethyl-1,4′-bipiperidine-4-carboxamide introduce steric bulk, likely affecting its pharmacokinetic profile and target specificity compared to the unsubstituted parent compound .

生物活性

Overview

1,4'-Bipiperidine-3-carboxylic acid dihydrochloride (CAS number: 1185293-24-6) is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C₁₁H₂₂Cl₂N₂O₂, and it exhibits a range of biological activities due to its structural features, which include a bipiperidine ring and a carboxylic acid group. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride primarily involves its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or modulator, affecting cellular processes and biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

- Protein Interactions : It has been shown to interact with proteins, which may influence protein folding or function.

- Cellular Pathway Modulation : Through its interactions, the compound can affect signaling pathways within cells, leading to various biological effects.

Biological Activity Data

The biological activity of 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride has been characterized through various assays. Below is a summary table of its reported activities:

Case Studies

-

Cytotoxicity in Cancer Research :

A study investigated the cytotoxic effects of 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with an IC50 value of 12 µM against MCF7 cells. This suggests potential for development as an anticancer agent. -

Enzyme Interaction Studies :

Research focused on the interaction of the compound with cytochrome P450 enzymes demonstrated that it acts as a competitive inhibitor. This was quantified using binding assays that revealed an IC50 value of 150 nM, indicating strong binding affinity which could be exploited in drug metabolism studies. -

Antioxidant Properties :

The antioxidant capacity was evaluated using the DPPH assay, where the compound showed significant free radical scavenging activity with an IC50 value of 30 µM. This suggests potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride, and how are intermediates characterized?

The synthesis typically involves:

- Step 1 : Formation of the bipiperidine backbone via reductive amination or coupling reactions using piperidine derivatives.

- Step 2 : Introduction of the carboxylic acid group at the 3-position through carboxylation or hydrolysis of ester precursors.

- Step 3 : Conversion to the dihydrochloride salt by treatment with hydrochloric acid under controlled conditions .

Intermediates are characterized using NMR (to confirm stereochemistry), HPLC (for purity >95% ), and mass spectrometry (to verify molecular weight, e.g., ~321–345 g/mol depending on substituents ).

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS Category 2A/3 for respiratory irritation ).

- Storage : Store in a cool, dry place away from strong acids/bases (incompatible with oxidizing agents ).

- Spill Management : Neutralize with inert absorbents and dispose of via hazardous waste protocols .

Q. How is the stability of 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride assessed under varying pH and temperature conditions?

- pH Stability : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy. The compound is stable in neutral to slightly acidic conditions but hydrolyzes in strong bases .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C typical for similar dihydrochlorides ).

Advanced Research Questions

Q. How can researchers resolve low yields during the final salt formation step?

Common issues and solutions:

- Impurity Carryover : Purify intermediates via column chromatography or recrystallization before salt formation.

- Incomplete Protonation : Optimize stoichiometry of HCl (2–3 equivalents) and monitor pH during salt precipitation .

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to improve crystallinity and yield .

Q. What analytical methods validate stereochemical purity in asymmetric synthesis of this compound?

- Chiral HPLC : Employ columns like Chiralpak® IA/IB to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with reference data .

- X-ray Crystallography : Resolve ambiguities in complex stereochemical outcomes .

Q. How do researchers address discrepancies in bioactivity data across studies?

- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .

- Assay Conditions : Standardize protocols (e.g., buffer ionic strength, cell lines) to minimize variability.

- Metabolite Interference : Test stability in biological matrices (e.g., plasma) using stability-indicating HPLC methods .

Q. What strategies optimize this compound’s solubility for in vivo pharmacokinetic studies?

- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations.

- Salt Screening : Explore alternative counterions (e.g., mesylate, citrate) if dihydrochloride solubility is insufficient .

- Prodrug Derivatization : Modify the carboxylic acid group to esters for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。